molecular formula C16H20F3N3O B6987145 N-(1-benzylpyrrolidin-3-yl)-2-(trifluoromethyl)azetidine-1-carboxamide

N-(1-benzylpyrrolidin-3-yl)-2-(trifluoromethyl)azetidine-1-carboxamide

Cat. No.: B6987145
M. Wt: 327.34 g/mol
InChI Key: NBHFXAFUINGZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpyrrolidin-3-yl)-2-(trifluoromethyl)azetidine-1-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpyrrolidine moiety and a trifluoromethyl-substituted azetidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-2-(trifluoromethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O/c17-16(18,19)14-7-9-22(14)15(23)20-13-6-8-21(11-13)10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHFXAFUINGZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)N2CCC2C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-2-(trifluoromethyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylpyrrolidine Intermediate: The synthesis begins with the preparation of the benzylpyrrolidine intermediate. This can be achieved through the reaction of pyrrolidine with benzyl chloride under basic conditions.

    Introduction of the Trifluoromethyl Group: The next step involves the introduction of the trifluoromethyl group. This can be accomplished using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.

    Cyclization to Form the Azetidine Ring: The final step is the cyclization reaction to form the azetidine ring. This can be achieved through a nucleophilic substitution reaction, where the benzylpyrrolidine intermediate reacts with an appropriate azetidine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)-2-(trifluoromethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(1-benzylpyrrolidin-3-yl)-2-(trifluoromethyl)azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.

    Pharmacology: Researchers investigate the compound’s pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-2-(trifluoromethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpyrrolidin-3-yl)-2-(trifluoromethyl)azetidine-1-carboxamide: shares structural similarities with other compounds that contain benzylpyrrolidine or trifluoromethyl-substituted azetidine moieties.

    This compound: can be compared with compounds such as N-(1-benzylpyrrolidin-3-yl)-2-(trifluoromethyl)azetidine-1-carboxylate and N-(1-benzylpyrrolidin-3-yl)-2-(trifluoromethyl)azetidine-1-carboxylamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, as it can exhibit unique interactions and effects compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.